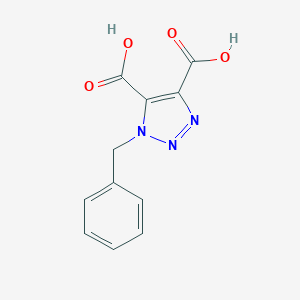

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

Description

BenchChem offers high-quality 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyltriazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-10(16)8-9(11(17)18)14(13-12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYBUXUZYWGZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224688 | |

| Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73953-89-6 | |

| Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a versatile heterocyclic compound that has garnered interest in various fields of chemical research, including organic synthesis, medicinal chemistry, and material science. Its rigid triazole core, substituted with a benzyl group for increased lipophilicity and two carboxylic acid moieties for potential biological interactions and further functionalization, makes it an attractive scaffold for the development of novel molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₃O₄ | [1] |

| Molecular Weight | 247.21 g/mol | [1] |

| Melting Point | 181-182 °C | [1] |

| Boiling Point | 558.5 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 2.95 ± 0.50 (Predicted) | [1] |

| Appearance | White Solid | Inferred from related compounds |

| CAS Number | 73953-89-6 | [1] |

Synthesis and Purification

The primary synthetic route to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is through a [3+2] cycloaddition reaction, a cornerstone of "click chemistry".[2][3] This reaction involves the facile addition of an azide to an alkyne.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is as follows:

Materials:

-

Benzyl azide

-

Acetylenedicarboxylic acid

-

Acetone

Procedure:

-

Dissolve acetylenedicarboxylic acid in acetone.

-

To this solution, add benzyl azide. The reaction is exothermic and may require external cooling to maintain control.

-

The product will begin to crystallize from the solution.

-

Allow the reaction mixture to stand overnight to ensure complete crystallization.

-

Filter the mixture to collect the crude product.

-

Concentrate the filtrate to a smaller volume and refilter to recover any remaining product.

-

Combine the collected solids and dry under vacuum.

This procedure has been reported to yield the pure product in up to 92.5% yield.

Purification

While a specific recrystallization protocol for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is not detailed in the available literature, purification of similar triazole derivatives is often achieved through recrystallization from a suitable solvent, such as ethanol.[4] The general principle of recrystallization involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm range), a singlet for the benzylic methylene protons (around 5.5-5.8 ppm), and a broad singlet for the carboxylic acid protons at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons of the benzyl group (125-140 ppm), the benzylic methylene carbon (around 54 ppm), the triazole ring carbons (which can vary depending on substitution), and the carbonyl carbons of the carboxylic acids (typically >160 ppm).[5]

FTIR: The infrared spectrum is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acids (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acids (around 1700-1725 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and N=N stretching of the triazole ring.[4]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.21 g/mol ). Predicted mass-to-charge ratios for various adducts are available.[6]

Applications in Drug Development and Research

The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions.[7] Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[8][9][10]

Role as a Synthetic Building Block

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid serves as a valuable building block in the synthesis of more complex molecules. The two carboxylic acid groups provide reactive handles for further chemical modifications, such as amidation or esterification, allowing for the construction of diverse chemical libraries for drug screening. This is particularly relevant in the context of "click chemistry," where the triazole core can be readily introduced into various molecular scaffolds.

Caption: Synthetic workflow for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid and its potential applications.

Potential Biological Activity

While no specific biological targets or signaling pathways have been definitively identified for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid in the reviewed literature, the broader class of 1,2,3-triazole derivatives has been implicated in various biological processes. For instance, some N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been shown to act as antimicrotubule agents, inducing M-phase arrest in cancer cells.[11] Other triazole derivatives have been investigated as inhibitors of enzymes such as xanthine oxidase.[12]

The dicarboxylic acid functionality of the target molecule could potentially chelate metal ions in the active sites of metalloenzymes or form strong hydrogen bonds with receptor targets. Further research is warranted to explore the specific biological activities of this compound and its derivatives.

Caption: Logical workflow for the development of new drug candidates from the core scaffold.

Conclusion

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a readily accessible compound with significant potential as a building block in drug discovery and material science. Its synthesis via a high-yielding click chemistry reaction makes it an attractive starting point for the creation of diverse molecular libraries. While specific, experimentally determined data on its solubility in organic solvents and its detailed spectroscopic and biological profiles are currently limited in the public domain, the known properties of related compounds suggest it is a promising scaffold for further investigation. Future research should focus on a more detailed characterization of this molecule and the exploration of its biological activities to unlock its full potential.

References

- 1. lookchem.com [lookchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | C10H11N3O | CID 11651290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid (C11H9N3O4) [pubchemlite.lcsb.uni.lu]

- 7. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

Abstract: This document provides a comprehensive technical overview of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, a key synthetic intermediate in various fields of chemical research. It details the compound's structure, physicochemical properties, a well-established synthesis protocol, and its applications. The information is intended for researchers, scientists, and professionals in drug development and material science who utilize triazole derivatives as building blocks for complex molecules.

Chemical Structure and Properties

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a synthetic organic compound featuring a 1,2,3-triazole ring substituted with a benzyl group at the N1 position and two carboxylic acid groups at the C4 and C5 positions.[1] This structure makes it a valuable and versatile reactant in organic synthesis.[1]

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃O₄[1] |

| Molecular Weight | 247.21 g/mol [1] |

| Melting Point | 181-182°C[1] (also reported as 183°C[2]) |

| Boiling Point | 558.5°C at 760 mmHg (Predicted)[1] |

| Density | 1.52±0.1 g/cm³ (Predicted)[1] |

| Flash Point | 291.6°C[1] |

| pKa | 2.95±0.50 (Predicted)[1] |

| Vapor Pressure | 2.6E-13 mmHg at 25°C[1] |

Table 2: Chemical Identifiers and Representations

| Identifier | Value |

|---|---|

| CAS Number | 73953-89-6[1] |

| SMILES | C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O[3] |

| InChI | InChI=1S/C11H9N3O4/c15-10(16)8-9(11(17)18)14(13-12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)(H,17,18)[3] |

| InChIKey | IYYBUXUZYWGZGB-UHFFFAOYSA-N[3] |

Synthesis Protocol

The most direct and high-yield synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid involves the cycloaddition reaction of benzyl azide with acetylenedicarboxylic acid.[2][4] This method has been reported to achieve a yield of 92.5%.[2]

Caption: Reaction workflow for the synthesis of the title compound.

Materials:

-

Acetylenedicarboxylic acid (88 g, 0.65 mole)[2]

-

Crude benzyl azide (containing benzyl chloride) (120 g, 0.90 mole)[2]

-

Acetone (200 ml + 40 ml)[2]

Procedure:

-

A solution of acetylenedicarboxylic acid in 200 ml of acetone is prepared.[2]

-

Crude benzyl azide and an additional 40 ml of acetone are added to the solution.[2]

-

The reaction is exothermic, causing the solution to heat rapidly to reflux. External cooling is required to control the reaction temperature.[2]

-

The product begins to crystallize from the solution almost immediately.[2]

-

The mixture is allowed to stand overnight to ensure complete crystallization.[2]

-

The mixture is filtered to collect the crystalline product.[2]

-

The filtrate is concentrated to a small volume and refiltered to recover any remaining product.[2]

-

The total yield of the pure product is reported as 183.5 g (92.5%).[2]

Spectroscopic and Analytical Data

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section) [3]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 248.06659 | 151.5 |

| [M+Na]⁺ | 270.04853 | 159.8 |

| [M-H]⁻ | 246.05203 | 152.4 |

| [M+NH₄]⁺ | 265.09313 | 164.6 |

| [M+K]⁺ | 286.02247 | 156.7 |

Applications and Research Interest

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid serves as a fundamental building block in several areas of chemical science.

-

Organic Chemistry: It is a key reactant for synthesizing more complex, multi-functional organic molecules.[1] Its unique structure and reactivity are valuable for creating diverse chemical compounds.[1]

-

Pharmaceutical Industry: The triazole moiety is a well-known pharmacophore. This compound acts as a precursor for the development of new drug candidates, leveraging its ability to form stable complexes.[1]

-

Material Science: It is utilized in the creation of new materials, such as conjugated porous polymers, where its stable triazole structure can impart specific, tailored characteristics.[1][5]

-

Chemical Research: It serves as a model compound for investigating the properties and reaction mechanisms of triazole derivatives, contributing to a broader understanding of this important class of heterocycles.[1]

Safety and Handling

According to the Safety Data Sheet (SDS), this chemical is considered hazardous.[6] Proper personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood.[6]

Table 4: GHS Hazard Classification [6]

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |

References

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PubChemLite - 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid (C11H9N3O4) [pubchemlite.lcsb.uni.lu]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. While direct experimental spectroscopic data for this specific compound is limited in publicly available literature, this document compiles predicted data based on the analysis of structurally similar compounds, alongside a plausible synthetic protocol. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of triazole derivatives in fields such as medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. These predictions are derived from the known spectral characteristics of closely related 1-benzyl-1,2,3-triazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Broad Singlet | 2H | Carboxylic Acid (-COOH) |

| ~7.3-7.5 | Multiplet | 5H | Aromatic (Phenyl-H) |

| ~5.6 | Singlet | 2H | Methylene (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-170 | Carboxylic Acid (-COOH) |

| ~140-150 | Triazole (C4/C5) |

| ~135 | Aromatic (Quaternary C) |

| ~128-129 | Aromatic (CH) |

| ~54 | Methylene (-CH₂-) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700-1730 | C=O stretch (Carboxylic Acid) |

| ~1450-1600 | C=C stretch (Aromatic) |

| ~1200-1300 | N-N=N stretch (Triazole) |

| ~1100-1200 | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Adduct |

| 248.0666 | [M+H]⁺ |

| 270.0485 | [M+Na]⁺ |

| 246.0520 | [M-H]⁻ |

Experimental Protocols

The synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid can be achieved through a multi-step process, a common approach for this class of compounds. A representative experimental workflow is detailed below.

Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

Materials: Benzyl azide, Dimethyl acetylenedicarboxylate (DMAD), Methanol, Sodium hydroxide, Hydrochloric acid, Diethyl ether.

Step 1: [3+2] Cycloaddition Reaction. In a round-bottom flask, dissolve benzyl azide (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD, 1.0 eq) in a suitable solvent such as methanol. Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis. Once the cycloaddition is complete, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture. Heat the mixture to reflux for 4-6 hours to facilitate the hydrolysis of the ester groups.

Step 3: Acidification and Isolation. After cooling the reaction mixture to room temperature, acidify it with concentrated hydrochloric acid until a precipitate forms. The solid product, 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, can then be collected by vacuum filtration, washed with cold water, and dried.

Step 4: Purification. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆.

-

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Visualized Workflow

Caption: General workflow for the synthesis and spectroscopic characterization of the title compound.

An In-depth Technical Guide to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid (CAS 73953-89-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, with the Chemical Abstracts Service (CAS) number 73953-89-6, is a synthetic organic compound featuring a 1,2,3-triazole ring substituted with a benzyl group at the 1-position and two carboxylic acid groups at the 4- and 5-positions.[1] This molecule serves as a versatile building block in several scientific domains, including organic synthesis, medicinal chemistry, and materials science.[1] Its unique structural arrangement, combining the aromaticity and stability of the triazole ring with the reactivity of the carboxylic acid moieties and the steric and electronic influence of the benzyl group, makes it a valuable precursor for the synthesis of more complex molecules.[1]

This technical guide provides a comprehensive overview of the available scientific data on 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, including its physicochemical properties, a detailed synthesis protocol, and its known applications.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 73953-89-6 | [1] |

| Molecular Formula | C₁₁H₉N₃O₄ | [1] |

| Molecular Weight | 247.21 g/mol | [1] |

| Melting Point | 181-182 °C | [1] |

| Boiling Point | 558.5 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.52±0.1 g/cm³ | [1] |

| Flash Point | 291.6 °C | [1] |

| pKa (Predicted) | 2.95±0.50 | [1] |

Synthesis

The synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is typically achieved through a [3+2] cycloaddition reaction between benzyl azide and an acetylenic compound. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

Materials:

-

Benzyl azide

-

Acetylenedicarboxylic acid

-

Acetone

Procedure:

-

Dissolve acetylenedicarboxylic acid in acetone.

-

To this solution, add benzyl azide. The reaction is exothermic and may require external cooling to control the temperature.

-

The product will begin to crystallize from the solution.

-

Allow the mixture to stand, typically overnight, to ensure complete crystallization.

-

Filter the mixture to collect the crystalline product.

-

Concentrate the filtrate and refilter to recover any remaining product.

Yield:

This procedure has been reported to yield the pure product at approximately 92.5%.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.

Applications

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a valuable intermediate in several areas of chemical science.

Organic Synthesis

The presence of two carboxylic acid groups allows for a variety of chemical transformations. It can be used as a starting material for the synthesis of more complex heterocyclic compounds, including esters, amides, and acid chlorides. These derivatives can then be used in a wide range of organic reactions.[1]

Pharmaceutical and Drug Development

The 1,2,3-triazole moiety is a well-known pharmacophore present in numerous biologically active compounds. As a dicarboxylic acid derivative, this compound serves as a scaffold for the development of new drug candidates.[1] The carboxylic acid groups can be functionalized to introduce various pharmacologically relevant substituents, enabling the exploration of structure-activity relationships.

Material Science

The rigid triazole ring and the coordinating ability of the carboxylate groups make 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] These materials have applications in gas storage, catalysis, and separation technologies.

Logical Relationship of Applications:

Caption: Key application areas of the core compound.

Safety and Handling

Based on available safety data, 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid should be handled with care in a laboratory setting. It is advisable to use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.

Future Perspectives

While the fundamental properties and synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid are established, further research is warranted to fully explore its potential. Specifically, detailed investigations into its biological activities, including screening against various disease targets, could unveil novel therapeutic applications. Furthermore, the systematic exploration of its use as a linker in the design and synthesis of new functional materials like MOFs could lead to advancements in materials science. The lack of publicly available spectroscopic data also highlights an area for future characterization to support ongoing and future research endeavors.

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic route to 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid, a versatile intermediate in organic and medicinal chemistry.[1] The synthesis relies on a [3+2] cycloaddition reaction, a fundamental process in the formation of five-membered heterocyclic rings.

Core Synthesis Pathway

The most direct and high-yielding synthesis of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid involves the reaction between benzyl azide and acetylenedicarboxylic acid .[2] This reaction is a classic example of a Huisgen 1,3-dipolar cycloaddition.

Reaction Scheme:

Caption: Overall reaction scheme for the synthesis.

Starting Materials

A critical aspect of this synthesis is the accessibility and purity of the starting materials.

| Starting Material | Molecular Formula | Key Supplier Information | Purity Notes |

| Benzyl Azide | C₇H₇N₃ | Can be prepared from benzyl bromide and sodium azide. | Often used crude, containing residual benzyl chloride.[2] |

| Acetylenedicarboxylic Acid | C₄H₂O₄ | Commercially available from various chemical suppliers. | Typically used as received. |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid.[2]

Preparation of Benzyl Azide:

Benzyl azide is commonly prepared by the reaction of benzyl bromide with sodium azide in a suitable solvent.

Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid:

-

Reaction Setup: In a suitable reaction vessel, dissolve 88 g (0.65 mole) of acetylenedicarboxylic acid in 200 ml of acetone.

-

Addition of Benzyl Azide: To this solution, add a mixture of 120 g (0.90 mole) of crude benzyl azide (which may contain benzyl chloride) and 40 ml of acetone.

-

Reaction Conditions: The addition will cause the solution to heat up rapidly to reflux. External cooling is necessary to control the exothermic reaction. The product will begin to crystallize from the solution almost immediately.

-

Work-up and Isolation: After allowing the mixture to stand overnight, the crystallized product is collected by filtration. The filtrate can be concentrated to a smaller volume and refiltered to recover more product.

-

Yield: The total yield of pure 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid is reported to be 183.5 g (92.5%).[2] The melting point of the pure product is 183°C.[2]

Experimental Workflow:

Caption: Step-by-step experimental workflow.

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | 92.5% | [2] |

| Melting Point | 183°C | [2] |

| Molecular Formula | C₁₁H₉N₃O₄ | [1] |

| Molecular Weight | 247.21 g/mol | [1] |

This technical guide outlines a robust and high-yielding method for the synthesis of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid. The procedure is straightforward and utilizes readily available starting materials, making it a valuable protocol for researchers in various fields of chemistry.

References

A Technical Guide to the Formation of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3-Triazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and chemical biology. Their stability, unique electronic properties, and ability to engage in hydrogen bonding make them valuable scaffolds in drug design and versatile linkers in bioconjugation, often associated with "click chemistry". This guide provides an in-depth examination of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of a key derivative, 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.

The formation of this compound is primarily achieved through a two-step process:

-

A [3+2] cycloaddition reaction between benzyl azide and an acetylenic dipolarophile, typically dimethyl acetylenedicarboxylate (DMAD).

-

Subsequent hydrolysis of the resulting diester intermediate to yield the target dicarboxylic acid.

The initial cycloaddition is a classic example of the Huisgen 1,3-dipolar cycloaddition, a powerful and versatile reaction for constructing five-membered heterocycles.[1][2][3] This reaction can be performed under thermal conditions or catalyzed by metals, most notably copper(I), which significantly enhances reaction rates and regioselectivity.[4][5]

Core Reaction Mechanism

The synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid begins with the reaction between benzyl azide (the 1,3-dipole) and dimethyl acetylenedicarboxylate (DMAD, the dipolarophile). This is followed by an acid- or base-catalyzed hydrolysis of the diester intermediate.

Step 1: Huisgen 1,3-Dipolar Cycloaddition

The foundational step is the [3+2] cycloaddition, a concerted pericyclic reaction where the 4 π-electrons of the azide and the 2 π-electrons of the alkyne combine to form a five-membered triazole ring.[1][3] The reaction proceeds through a cyclic transition state, leading to the formation of Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate.

Key characteristics of this cycloaddition include:

-

Concerted Nature: The two new sigma bonds are formed simultaneously, although not necessarily at equal rates.[3]

-

Stereospecificity: The reaction is stereoconservative, meaning the stereochemistry of the reactants is preserved in the product.[2]

-

Reactivity: The reaction is favored by the use of an electron-poor alkyne like DMAD, which has two electron-withdrawing ester groups. This lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the azide's Highest Occupied Molecular Orbital (HOMO).[1]

While this reaction can occur thermally, it often requires elevated temperatures.[6] The introduction of a copper(I) catalyst (CuAAC) dramatically accelerates the reaction, allowing it to proceed under mild conditions with high yields, and is a cornerstone of "click chemistry".[4][7] Ruthenium catalysts are also employed and can lead to different regioisomers (1,5-disubstituted triazoles), though this is not a concern with a symmetric alkyne like DMAD.[4][8]

Step 2: Hydrolysis

The diester intermediate, Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, is subsequently hydrolyzed to the final dicarboxylic acid product. This transformation is typically achieved through standard saponification using a base (e.g., NaOH or KOH) in an aqueous or alcoholic solvent, followed by acidification to protonate the dicarboxylate salt.

The overall reaction pathway is illustrated below.

Caption: Figure 1: Reaction Mechanism Pathway

Quantitative Data Summary

The efficiency of the cycloaddition step is influenced by reaction conditions such as the presence of a catalyst, temperature, and reaction time. The following table summarizes typical results for the synthesis of the triazole core from benzyl azide and DMAD under solvent-free, copper-catalyzed conditions.

| Entry | Azide | Alkyne | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl Azide | DMAD | LCu(Cl)L (2 mol%) | Room Temp | 2 | 91% | [7] |

| 2 | Phenyl Azide | DMAD | LCu(Cl)L (2 mol%) | Room Temp | 2 | Good | [7] |

Note: DMAD = Dimethyl acetylenedicarboxylate. LCu(Cl)L refers to a specific thiourea-stabilized copper(I) halide complex catalyst used in the cited study.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor, benzyl azide, and the subsequent formation of the target compound.

Synthesis of Benzyl Azide (Precursor)

Benzyl azide is a common precursor that can be synthesized via a nucleophilic substitution reaction.

Reaction: Benzyl Chloride + Sodium Azide → Benzyl Azide + Sodium Chloride

Materials:

-

Benzyl chloride

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can produce highly toxic and explosive hydrazoic acid (HN₃). Low molecular weight organic azides can be explosive; handle with care.[7]

-

In a round-bottom flask, dissolve benzyl chloride in a solvent mixture of DMF and water.[9]

-

Add sodium azide to the solution. The reaction is an Sₙ2 substitution and is typically efficient due to the high nucleophilicity of the azide ion and the reactivity of the primary benzylic halide.[9]

-

Stir the mixture at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup. Transfer the reaction mixture to a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield benzyl azide, which can often be used without further purification. A reported yield for this procedure is 92%.[9]

Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

This protocol involves the two primary steps: cycloaddition followed by hydrolysis.

Step A: Cycloaddition to form Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate

Materials:

-

Benzyl azide (from step 4.1)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Copper(I) catalyst (e.g., Copper(I) iodide, CuI)

-

Solvent (e.g., THF, t-BuOH/H₂O, or solvent-free)

Procedure (Catalytic Method):

-

To a flask charged with benzyl azide (1.0 mmol), add the chosen solvent.

-

Add dimethyl acetylenedicarboxylate (1.15 mmol).[7]

-

Add the copper(I) catalyst (e.g., 1-5 mol% CuI). If necessary, a reducing agent like sodium ascorbate can be added to maintain copper in the +1 oxidation state.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours.[7]

-

After the reaction is complete (monitored by TLC), dilute the mixture with a suitable solvent like ethyl acetate and wash with water or dilute ammonium hydroxide to remove the copper catalyst.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the pure diester intermediate.

Step B: Hydrolysis to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

Materials:

-

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate (from Step A)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Dissolve the diester from Step A in a mixture of methanol (or ethanol) and water.

-

Add an excess of sodium hydroxide (e.g., 3-4 equivalents) to the solution.

-

Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting ester).

-

Cool the reaction mixture to room temperature and remove the alcohol solvent via rotary evaporation.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution by the dropwise addition of concentrated HCl until the pH is ~1-2.

-

The dicarboxylic acid product will precipitate out of the solution as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis process from starting materials to the final product.

Caption: Figure 2: Experimental Synthesis Workflow

References

- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, covering its discovery, synthesis, and key chemical properties. The information is intended to serve as a foundational resource for professionals in chemical research and drug development.

Discovery and History

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound whose synthesis was notably described in 1955. It is prepared through a [3+2] cycloaddition reaction, a variant of the Huisgen azide-alkyne cycloaddition. The seminal method involves the direct reaction of benzyl azide with acetylenedicarboxylic acid.[1] This synthesis is highly efficient, producing the target compound in a high yield.[1] The reaction is exothermic and proceeds rapidly upon mixing the reactants in an acetone solution, with the product crystallizing out almost immediately.[1]

Historically, this compound is significant as a stable, polysubstituted 1,2,3-triazole. The triazole core is a recognized pharmacophore, and derivatives of this scaffold are explored for various applications in medicinal chemistry and material science.[2][3] This specific dicarboxylic acid serves as a versatile building block, allowing for further chemical modifications at the carboxyl groups, making it a valuable reactant for synthesizing more complex molecules.[2]

Physicochemical and Spectroscopic Data

The known quantitative data for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid are summarized below for clear reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₃O₄ | [4] |

| Molecular Weight | 247.21 g/mol | - |

| Melting Point | 183 °C | [1] |

| 181-182 °C | [5] | |

| Boiling Point (Predicted) | 558.5 ± 60.0 °C | [5] |

| Density (Predicted) | 1.52 ± 0.1 g/cm³ | [5] |

Table 2: Mass Spectrometry Data (Predicted Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 248.06659 | 151.5 |

| [M+Na]⁺ | 270.04853 | 159.8 |

| [M-H]⁻ | 246.05203 | 152.4 |

| [M+NH₄]⁺ | 265.09313 | 164.6 |

| [M+K]⁺ | 286.02247 | 156.7 |

| Data sourced from PubChem.[4] |

Synthesis and Experimental Protocols

The primary and most cited method for synthesizing 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is the direct cycloaddition of benzyl azide and acetylenedicarboxylic acid.[1]

3.1. Key Reagents:

-

Benzyl azide (C₇H₇N₃)

-

Acetylenedicarboxylic acid (C₄H₂O₄)

-

Acetone (C₃H₆O)

3.2. Detailed Experimental Protocol:

The following protocol is based on the original literature description[1]:

-

A solution of 88 g (0.65 mole) of acetylenedicarboxylic acid is prepared in 200 ml of acetone.

-

To this solution, 120 g (0.90 mole) of crude benzyl azide is added, along with an additional 40 ml of acetone.

-

The reaction is exothermic, and the solution will quickly heat to reflux. External cooling should be applied to control the reaction rate.

-

The product, 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, begins to crystallize from the solution almost immediately.

-

The mixture is allowed to stand overnight to ensure complete crystallization.

-

The crystalline product is collected by filtration.

-

The filtrate can be concentrated to a smaller volume and refiltered to recover additional product.

-

The total reported yield of the pure product is 183.5 g, which corresponds to a 92.5% yield.[1]

Synthetic Pathway and Logical Workflow

The synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a classic example of a 1,3-dipolar cycloaddition reaction. The workflow involves the direct combination of the two primary reactants to form the stable triazole ring system.

Caption: Synthetic pathway for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.

This guide consolidates the foundational knowledge on 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, providing essential data and protocols for its synthesis and handling. Its role as a chemical intermediate suggests potential for further exploration in the development of novel compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid (C11H9N3O4) [pubchemlite.lcsb.uni.lu]

- 5. 1-BENZYL-1,2,3-TRIAZOLE-4,5-DICARBOXYLIC ACID | 73953-89-6 [chemicalbook.com]

Solubility Profile of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a comprehensive, generalized experimental protocol for determining the solubility of this compound in various solvents.

Core Compound Information

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound with the molecular formula C₁₁H₉N₃O₄.[1] It belongs to the triazole class of organic molecules, which are known for their wide range of applications in medicinal chemistry and materials science.[1] The presence of two carboxylic acid groups suggests that its solubility is likely pH-dependent and that it may act as a Brønsted-Lowry acid.

Qualitative Solubility Data

| Solvent Class | Predicted Qualitative Solubility | Rationale |

| Water | Low | The nonpolar benzyl group and heterocyclic ring likely dominate over the polar carboxylic acid groups. |

| Aqueous Base (e.g., NaOH, NaHCO₃) | High | The carboxylic acid groups will be deprotonated to form a soluble salt. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to High | These solvents can typically solvate a wide range of organic compounds. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Low to Moderate | The ability to hydrogen bond may provide some solubility. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Very Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the equilibrium solubility of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid in a selected solvent at a specific temperature.

Materials:

-

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid (high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.) of analytical grade

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a predetermined λmax, or HPLC with a suitable detector).

-

A calibration curve should be prepared using standard solutions of known concentrations to accurately determine the concentration of the unknown sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent using the following formula, taking into account the dilution factor:

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

Logical Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Hypothetical Role in a Signaling Pathway

Given that triazole derivatives are often investigated for their potential as therapeutic agents, 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid could hypothetically be designed to interact with a biological signaling pathway. For instance, it could be a precursor for a molecule that inhibits a specific kinase involved in a disease process.

Hypothetical Kinase Inhibition Pathway

Caption: A diagram showing a hypothetical mechanism where a derivative of the compound inhibits a kinase in a signaling pathway.

References

Methodological & Application

Application Notes and Protocols: 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid as a versatile building block in the synthesis of novel compounds with significant applications in medicinal chemistry and materials science. The unique structural features of this triazole derivative, including the presence of two carboxylic acid groups and a benzyl-protected triazole core, make it an ideal scaffold for creating a diverse range of functional molecules.

Applications in Medicinal Chemistry

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid serves as a crucial starting material for the synthesis of various biologically active compounds. The triazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of activities including antimicrobial, antiviral, and anticancer properties. The dicarboxylic acid functionality allows for further derivatization to generate libraries of potential drug candidates.

Anticancer Agents

Derivatives of 1-benzyl-1,2,3-triazole have shown promising activity as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation. These compounds have been investigated as inhibitors of various enzymes crucial for cancer progression.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Several 1,2,3-triazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2). By blocking the signaling cascades initiated by these receptors, these compounds can effectively inhibit cancer cell proliferation, angiogenesis, and metastasis.

-

Topoisomerase II Inhibition: Certain triazole derivatives have demonstrated the ability to inhibit Topoisomerase II, an essential enzyme for DNA replication and cell division. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.

Antimicrobial Agents

The triazole core is a hallmark of many successful antifungal drugs. Building upon this, derivatives of 1-benzyl-1,2,3-triazole have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell wall synthesis or other essential cellular processes.

Applications in Materials Science

The rigid structure and the presence of two carboxylic acid groups make 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with high surface areas and tunable properties, making them suitable for applications in gas storage, catalysis, and separation. The triazole nitrogen atoms can also act as coordination sites, further enhancing the structural diversity and functionality of the resulting MOFs.

Data Presentation

Table 1: Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid

| Reactants | Solvent | Catalyst | Yield (%) | Reference |

| Benzyl azide and Acetylenedicarboxylic acid | Acetone | None | 92 |

Table 2: Anticancer Activity of 1,2,3-Triazole Derivatives

| Compound Class | Cancer Cell Line | Target Enzyme | Activity (IC50 in µM) | Reference |

| Benzimidazole-triazole hybrids | Various | EGFR | 0.086 - 0.582 | |

| Indole-2-one-based 1,2,3-triazoles | Various | VEGFR-2 | 0.02638 | |

| Benzimidazole-triazole hybrids | Various | Topo II | 2.52 | |

| 1,2,3-Triazole-uracil ensembles | HepG2 | VEGFR-2 | ~1.98 |

Table 3: Antimicrobial Activity of 1,2,3-Triazole Derivatives

| Compound Class | Microbial Species | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentanol | Staphylococcus aureus | - | 50-200 | |

| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Escherichia coli | - | 50-400 | |

| 1,2,3-Triazole glycosides | Staphylococcus aureus | 10-15 | 5 | |

| 1,2,3-Triazole glycosides | Candida albicans | 14-15 | 10 | |

| Metronidazole 1H-1,2,3-triazole derivatives | Various fungi | - | - |

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid

This protocol describes the synthesis of the title compound from benzyl azide and acetylenedicarboxylic acid.

Materials:

-

Benzyl azide

-

Acetylenedicarboxylic acid

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Crystallization dish

Procedure:

-

Dissolve acetylenedicarboxylic acid in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a stoichiometric amount of benzyl azide to the solution. The reaction is exothermic and may require cooling to control the temperature.

-

Once the addition is complete, stir the reaction mixture at room temperature. The product will start to crystallize out of the solution.

-

For complete precipitation, the mixture can be stirred overnight.

-

Collect the crystalline product by vacuum filtration and wash with cold acetone.

-

The crude product can be further purified by recrystallization from an appropriate solvent to yield pure 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. A reported yield for this reaction is 92%.

Protocol 2: General Procedure for the Synthesis of 1,4-Disubstituted-1H-1,2,3-triazole Derivatives via Click Chemistry

This protocol outlines a general method for synthesizing 1,4-disubstituted 1,2,3-triazoles from 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid derivatives. The carboxylic acid groups can be converted to other functional groups (e.g., amides, esters) prior to the click reaction if desired. For this example, we assume the dicarboxylic acid has been converted to a diazide derivative.

Materials:

-

1-Benzyl-1,2,3-triazole-4,5-dicarbonyl diazide (or other azide derivative)

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the azide derivative (1.0 mmol) and the terminal alkyne (1.0 mmol) in a 1:1 mixture of t-BuOH and water.

-

To this solution, add copper(II) sulfate pentahydrate (0.05 mmol) followed by sodium ascorbate (0.1 mmol). The solution will typically change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.

Protocol 3: General Procedure for the Synthesis of Metal-Organic Frameworks (MOFs)

This protocol provides a general guideline for the synthesis of MOFs using 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid as the organic linker. The specific conditions (metal salt, solvent, temperature, and reaction time) will need to be optimized for the desired MOF structure.

Materials:

-

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

-

Metal salt (e.g., Zinc nitrate, Copper acetate)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

-

Teflon-lined stainless steel autoclave

-

Oven

Procedure:

-

In a glass vial, dissolve 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid and the metal salt in the chosen solvent or a mixture of solvents.

-

Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (typically between 80 °C and 150 °C) for a predetermined time (usually 1 to 3 days).

-

After the reaction, allow the autoclave to cool down slowly to room temperature.

-

Crystals of the MOF should have formed. Collect the crystals by decanting the mother liquor.

-

Wash the crystals with fresh solvent to remove any unreacted starting materials.

-

Dry the MOF crystals under vacuum or in a desiccator.

-

Characterize the resulting MOF using techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and gas adsorption measurements.

Visualizations

Caption: Synthetic workflow for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.

Caption: Inhibition of RTK signaling by triazole derivatives.

Caption: Mechanism of Topoisomerase II inhibition.

Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process involving a 1,3-dipolar cycloaddition followed by hydrolysis.

Overview

The synthesis commences with the reaction of benzyl azide and dimethyl acetylenedicarboxylate to form dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate. This is a classic example of a Huisgen 1,3-dipolar cycloaddition. The resulting diester is then hydrolyzed to yield the target compound, 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. This dicarboxylic acid serves as a precursor for various derivatives, including those with potential antiallergic properties.[1]

Experimental Data

| Parameter | Value | Reference |

| Step 1: Cycloaddition | ||

| Reactants | Benzyl azide, Dimethyl acetylenedicarboxylate | [2] |

| Solvent | Ethanol | [2] |

| Temperature | Boiling | [2] |

| Yield | >80% | [2] |

| Step 2: Hydrolysis | ||

| Reactant | Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate | |

| Reagent | Not specified in detail, typically aqueous base (e.g., NaOH or KOH) followed by acidification | |

| Yield | 92% (overall for both steps) | [1] |

Experimental Protocols

Step 1: Synthesis of Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate

This protocol is adapted from established procedures for the 1,3-dipolar cycloaddition of benzyl azides with acetylenic esters.[2]

Materials:

-

Benzyl azide

-

Dimethyl acetylenedicarboxylate

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzyl azide (1.0 equivalent) in absolute ethanol.

-

To this solution, add dimethyl acetylenedicarboxylate (1.0 to 1.1 equivalents) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux (boiling ethanol).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the azide peak in the IR spectrum (around 2100 cm⁻¹). The reaction is typically complete within several hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate as a solid.

Step 2: Hydrolysis to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

This is a standard procedure for the hydrolysis of esters to carboxylic acids.

Materials:

-

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate

-

Sodium hydroxide (or potassium hydroxide)

-

Water

-

Hydrochloric acid (concentrated or aqueous solution)

-

pH paper or pH meter

-

Beaker

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.2 to 2.5 equivalents).

-

Stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath.

-

Slowly add hydrochloric acid dropwise with stirring to neutralize the excess base and protonate the carboxylate salts. Continue adding acid until the pH of the solution is acidic (pH 1-2).

-

A precipitate of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum or in a desiccator to obtain the final 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.

Visualizations

Caption: Synthetic pathway for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.

References

Potential Pharmaceutical Applications of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions. While the specific class of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid derivatives is not extensively documented in publicly available literature, the broader family of 1,2,3-triazole-containing compounds has demonstrated a wide array of pharmacological activities. These include antimicrobial, anticancer, and enzyme inhibitory effects. This document provides an overview of the potential applications of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid derivatives based on the activities of structurally related compounds. It also includes generalized experimental protocols for synthesis and biological evaluation to guide researchers in exploring this novel chemical space.

Potential Therapeutic Areas

Based on the biological activities observed in analogous 1-benzyl-1,2,3-triazole and 1,2,3-triazole-4-carboxylic acid derivatives, the 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid scaffold represents a promising starting point for the development of new therapeutic agents in the following areas:

-

Oncology: Numerous 1,2,3-triazole derivatives have exhibited potent anticancer activity. For instance, certain 1,2,3-triazole-4-carboxamide derivatives have shown significant growth inhibition against various cancer cell lines, including leukemia, melanoma, and breast cancer. The dicarboxylic acid moiety could potentially enhance solubility and allow for novel interactions with biological targets.

-

Infectious Diseases: The triazole ring is a well-established pharmacophore in antifungal agents. Furthermore, various synthetic 1,2,3-triazole derivatives have displayed antibacterial and antifungal properties. The unique substitution pattern of the target compounds could lead to the discovery of novel antimicrobial agents with improved efficacy or a different spectrum of activity.

-

Enzyme Inhibition: Triazole derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase and α-glucosidase, suggesting potential applications in neurodegenerative diseases and diabetes. The dicarboxylic acid groups could act as key binding motifs within the active sites of target enzymes.

Data on Structurally Related Compounds

Due to the limited specific data on 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid derivatives, the following table summarizes the biological activity of related 1,2,3-triazole compounds to provide a comparative context for potential research.

| Compound Class | Target/Assay | Activity (IC50/MIC) | Reference |

| 1,2,3-Triazole-4-carboxamide derivatives | Anticancer (various cell lines) | Significant activity reported | |

| Functionalized 1,4-disubstituted 1,2,3-triazoles | Anticancer (HT-1080, A-549, MCF-7, MDA-MB-231) | 15-50 µM | |

| 1,2,3-Triazole Glycosides | Antibacterial (S. aureus) | Inhibition zones of 21-25 mm | |

| 1,2,4-Triazole Bearing Azinane Analogues | Enzyme Inhibition (AChE) | 0.73 ± 0.54 µM | |

| 1,2,4-Triazole Bearing Azinane Analogues | Enzyme Inhibition (α-glucosidase) | 36.74 ± 1.24 µM |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid derivatives. These should be adapted and optimized based on specific target compounds and assays.

Protocol 1: Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid

This protocol describes a potential synthetic route based on the Huisgen 1,3-dipolar cycloaddition reaction ("click chemistry").

Materials:

-

Benzyl azide

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Synthesis of Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate:

-

To a solution of benzyl azide (1.0 eq) and dimethyl acetylenedicarboxylate (1.0 eq) in dichloromethane (DCM), add N,N-Diisopropylethylamine (DIPEA) (0.1 eq) and Copper(I) iodide (CuI) (0.05 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

-

Hydrolysis to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid:

-

Dissolve the purified diester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (NaOH) (2.5 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid (HCl).

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO4, filter, and evaporate the solvent to yield the final product.

-

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 103 cells/well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

-

Preparation of Inoculum:

-

Grow the microbial strains overnight in the appropriate broth.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution of the test compounds in the broth in a 96-well plate.

-

The final concentration range should be appropriate to determine the MIC.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well.

-

Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualizations

The following diagrams illustrate a general workflow for screening novel compounds and a hypothetical signaling pathway that could be targeted by 1,2,3-triazole derivatives.

Caption: A generalized workflow for the discovery and development of novel pharmaceutical agents.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 1,2,3-triazole derivative.

Conclusion

While direct experimental data on 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid derivatives remains scarce, the well-documented and diverse biological activities of related triazole compounds provide a strong rationale for their investigation as potential therapeutic agents. The protocols and conceptual frameworks presented here offer a foundational guide for researchers to synthesize, characterize, and evaluate this novel class of compounds for a range of pharmaceutical applications. Further research into this specific chemical scaffold is warranted to uncover its full therapeutic potential.

Application Notes and Protocols for the Characterization of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. The methodologies described herein are foundational for the characterization of this and structurally related triazole-based compounds in a research and drug development context.

Compound Overview

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a benzyl group and two carboxylic acid functionalities. Its chemical structure plays a significant role in its physical and chemical properties, influencing the choice and optimization of analytical methods. The presence of the carboxylic acid groups, in particular, dictates its polarity and solubility, which are key considerations for chromatographic and spectroscopic analyses.

Chemical Structure:

Analytical Techniques and Expected Data

A multi-technique approach is essential for the unambiguous characterization of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. The following sections detail the primary analytical methods and summarize the expected quantitative data in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the target compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Broad Singlet | 2H | 2 x -COOH |

| ~7.40 - 7.20 | Multiplet | 5H | Aromatic-H (Phenyl) |

| ~5.70 | Singlet | 2H | -CH₂- (Benzyl) |

Expected ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 160 | -COOH |

| ~145 - 140 | C4/C5-Triazole |

| ~136 - 135 | Aromatic C (Quaternary) |

| ~129 - 127 | Aromatic CH |

| ~53 - 51 | -CH₂- (Benzyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₉N₃O₄ |

| Molecular Weight | 247.21 g/mol |

| Monoisotopic Mass | 247.0593 g/mol |

| Expected [M-H]⁻ (m/z) | 246.0520 |

| Expected [M+H]⁺ (m/z) | 248.0666 |

| Expected [M+Na]⁺ (m/z) | 270.0485 |

Note: The fragmentation pattern will likely show a characteristic loss of the benzyl group (C₇H₇, 91 Da) and successive losses of CO₂ (44 Da) from the carboxylic acid groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Expected FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~1420 - 1380 | Medium | C-N stretch (Triazole) |

| ~1250 - 1200 | Medium | C-O stretch (Carboxylic acid) |

| ~740, ~700 | Strong | C-H bend (Aromatic, monosubstituted) |